1-Chloro-3,4,5-trifluoro-2-nitrobenzene
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Overview
Description
1-Chloro-3,4,5-trifluoro-2-nitrobenzene is an organic compound with the molecular formula C6HClF3NO2 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitro group
Preparation Methods
The synthesis of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 1-chloro-3,4,5-trifluorobenzene. This process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
1-Chloro-3,4,5-trifluoro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups (nitro and fluorine) makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Electrophilic Aromatic Substitution: Although less reactive due to the electron-withdrawing groups, the compound can still undergo electrophilic aromatic substitution under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3,4,5-trifluoro-2-aminobenzene .
Scientific Research Applications
1-Chloro-3,4,5-trifluoro-2-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including potential antibacterial and antifungal agents.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Agricultural Chemistry: It is a precursor for the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism
Properties
IUPAC Name |
1-chloro-3,4,5-trifluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIFEZFMTCJDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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